1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl3O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, one chloromethoxy group, and one methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 3-(chloromethoxy)-2-methoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially dechlorinated compounds.
Scientific Research Applications
1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloro-3-(chloromethyl)-2-ethoxybenzene
- 1,5-Dichloro-3-(chloromethyl)-2-(3-ethoxypropoxy)benzene
- 1,5-Dichloro-3-difluoromethoxy-2-fluorobenzene
Uniqueness
1,5-Dichloro-3-(chloromethoxy)-2-methoxybenzene is unique due to the presence of both chloromethoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
108544-89-4 |
---|---|
Molecular Formula |
C8H7Cl3O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
1,5-dichloro-3-(chloromethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O2/c1-12-8-6(11)2-5(10)3-7(8)13-4-9/h2-3H,4H2,1H3 |
InChI Key |
YUMPECNUTLVGJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.